Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C7H4FN3O2Li. It is a member of the organolithium family, known for its applications in various fields of chemistry and industry. This compound is characterized by the presence of a lithium ion and a fluorinated triazolopyridine carboxylate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction conditions often include low temperatures to control the reactivity of the lithium base and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Complexation: The lithium ion can form complexes with other ligands, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often include controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions may produce different oxidation states of the compound.
Scientific Research Applications
Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the triazolopyridine moiety can interact with specific enzymes or receptors. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Lithium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
- Lithium 2-[3-(trifluoromethyl)pyridin-2-yl]acetate
Uniqueness
Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVYIGJOVQJZHX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FLiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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